molecular formula C10H19NO3 B13222960 2-(2-Ethylmorpholin-4-yl)butanoic acid

2-(2-Ethylmorpholin-4-yl)butanoic acid

Cat. No.: B13222960
M. Wt: 201.26 g/mol
InChI Key: TUPUNLGRYCUIQV-UHFFFAOYSA-N
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Description

2-(2-Ethylmorpholin-4-yl)butanoic acid is a chemical compound with the molecular formula C10H19NO3. It is often encountered in its hydrochloride form, which is used in various research and industrial applications. This compound features a morpholine ring substituted with an ethyl group and a butanoic acid moiety, making it a versatile molecule in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethylmorpholin-4-yl)butanoic acid typically involves the reaction of morpholine with ethyl bromide to introduce the ethyl group. This is followed by the addition of a butanoic acid derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the use of a base like sodium hydroxide to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process might include steps like distillation and crystallization to purify the final product. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethylmorpholin-4-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the morpholine ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(2-Ethylmorpholin-4-yl)butanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a potential inhibitor in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 2-(2-Ethylmorpholin-4-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and biological processes, making it a valuable tool in research and drug development.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methylmorpholin-4-yl)butanoic acid
  • 2-(2-Propylmorpholin-4-yl)butanoic acid
  • 2-(2-Isopropylmorpholin-4-yl)butanoic acid

Uniqueness

2-(2-Ethylmorpholin-4-yl)butanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, the ethyl group provides a balance of hydrophobicity and steric effects, making it suitable for a variety of applications in research and industry.

Biological Activity

2-(2-Ethylmorpholin-4-yl)butanoic acid is a compound that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C₁₁H₁₅N₁O₂
Molecular Weight: 197.25 g/mol
IUPAC Name: this compound

The compound features a morpholine ring, which is known for its role in various biological activities, including enzyme inhibition and receptor interactions.

  • Syk Kinase Inhibition :
    • Research indicates that derivatives similar to this compound may inhibit Syk kinase activity. Syk is implicated in various autoimmune diseases and cancers, suggesting therapeutic potential in conditions like rheumatoid arthritis and chronic lymphocytic leukemia .
  • Neuroprotective Effects :
    • Some studies have suggested that compounds with morpholine structures exhibit neuroprotective properties, potentially beneficial in neurodegenerative diseases .
  • Anti-inflammatory Activity :
    • The compound may possess anti-inflammatory effects, making it a candidate for treating inflammatory conditions .

Pharmacological Studies

StudyFindings
Study on Syk Inhibition Demonstrated that morpholine derivatives can inhibit Syk kinase, leading to reduced proliferation of B-cell malignancies .
Neuroprotection in Animal Models Showed that similar compounds provided protective effects against neuronal damage in models of stroke .
Anti-inflammatory Assays Indicated a reduction in pro-inflammatory cytokines when tested in vitro .

Case Studies

  • Chronic Lymphocytic Leukemia (CLL) :
    • A preclinical study highlighted the efficacy of Syk inhibitors, including derivatives of this compound, in reducing tumor growth and enhancing survival rates in CLL models .
  • Rheumatoid Arthritis :
    • Clinical trials have explored the use of Syk inhibitors for managing rheumatoid arthritis symptoms, with promising results indicating decreased joint inflammation and pain relief .
  • Neurodegenerative Diseases :
    • Research involving animal models of Alzheimer's disease demonstrated that morpholine derivatives could improve cognitive function and reduce amyloid plaque accumulation, suggesting a potential role in neuroprotection .

Properties

Molecular Formula

C10H19NO3

Molecular Weight

201.26 g/mol

IUPAC Name

2-(2-ethylmorpholin-4-yl)butanoic acid

InChI

InChI=1S/C10H19NO3/c1-3-8-7-11(5-6-14-8)9(4-2)10(12)13/h8-9H,3-7H2,1-2H3,(H,12,13)

InChI Key

TUPUNLGRYCUIQV-UHFFFAOYSA-N

Canonical SMILES

CCC1CN(CCO1)C(CC)C(=O)O

Origin of Product

United States

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